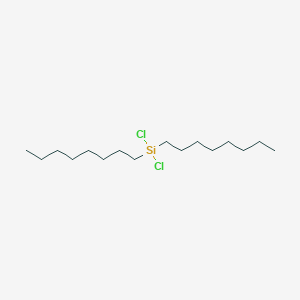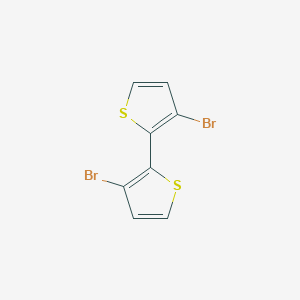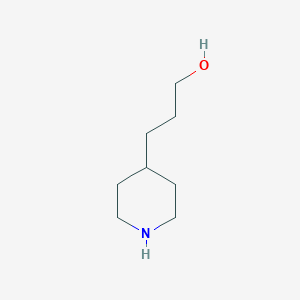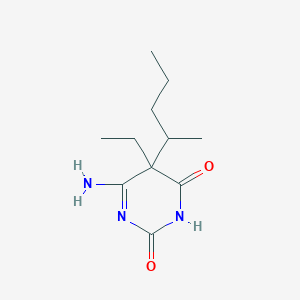
O-Methyl Chlorthalidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl Chlorthalidone is a chemical compound with the molecular formula C₁₅H₁₃ClN₂O₄S and a molecular weight of 352.79 g/mol . It is an impurity of Chlorthalidone, a well-known diuretic and antihypertensive agent . The compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of O-Methyl Chlorthalidone involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Step 1: Formation of the isoindoline core by cyclization reactions.
Step 2: Introduction of the chloro and sulfonamide groups through substitution reactions.
Step 3: Methylation of the hydroxyl group to form the methoxy derivative.
the synthesis generally follows standard organic chemistry protocols involving controlled reaction conditions such as temperature, pH, and the use of catalysts .
Chemical Reactions Analysis
O-Methyl Chlorthalidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-Methyl Chlorthalidone has diverse applications in scientific research, including:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the development and quality control of pharmaceutical products containing Chlorthalidone.
Mechanism of Action
The mechanism of action of O-Methyl Chlorthalidone is not well-studied, but it is believed to be similar to that of Chlorthalidone. Chlorthalidone works by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and chloride ions, and consequently, diuresis . This action reduces plasma volume and decreases blood pressure . This compound may exhibit similar effects due to its structural similarity to Chlorthalidone .
Comparison with Similar Compounds
O-Methyl Chlorthalidone is structurally similar to several other compounds, including:
Chlorthalidone: The parent compound, widely used as a diuretic and antihypertensive agent.
Hydrochlorothiazide: Another thiazide-like diuretic with similar pharmacological effects.
Indapamide: A non-thiazide sulfonamide diuretic with similar uses in hypertension management.
The uniqueness of this compound lies in its specific structural modifications, such as the methoxy group, which may influence its chemical and biological properties .
Properties
IUPAC Name |
2-chloro-5-(1-methoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c1-22-15(11-5-3-2-4-10(11)14(19)18-15)9-6-7-12(16)13(8-9)23(17,20)21/h2-8H,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWXDZPCMDDANS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
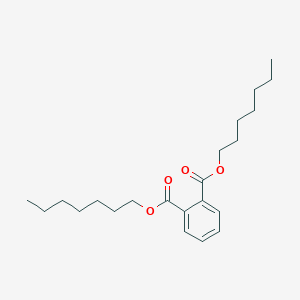
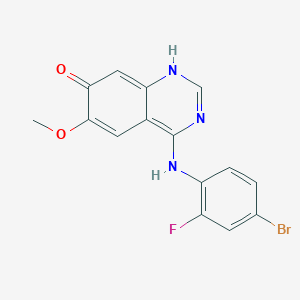
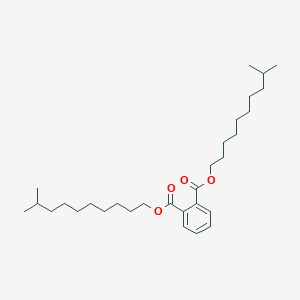
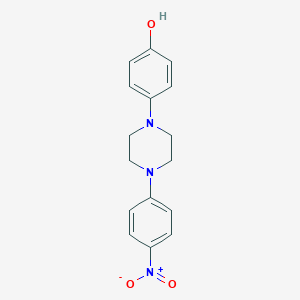

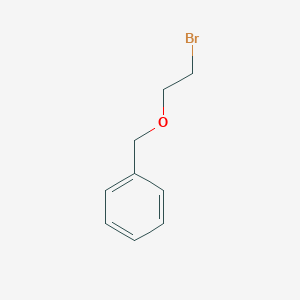
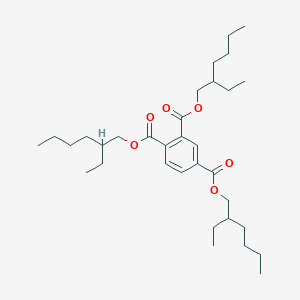
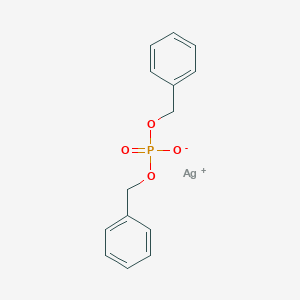
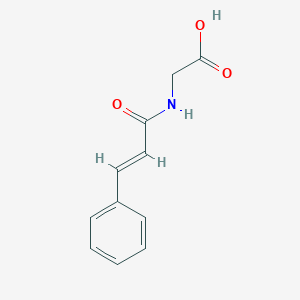
![1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone](/img/structure/B32775.png)
